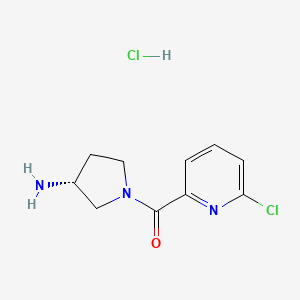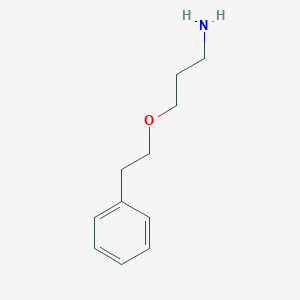
2-Chlor-4-phenyl-1,3,5-triazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-phenyl-1,3,5-triazine is an organic compound with the molecular formula C9H6ClN3. It belongs to the class of triazine compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro group and a phenyl group attached to the triazine ring, making it a versatile intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1,3,5-triazines, a class of compounds to which 2-chloro-4-phenyl-1,3,5-triazine belongs, are known for their wide range of biological activities . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction leads to changes in the target molecules, which can result in various biological effects.
Biochemical Pathways
Some 1,3,5-triazines are known to inhibit various biochemical processes, including photosynthesis and glycogenesis .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Some 1,3,5-triazines have been found to have significant antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s known that the degradation of some triazine herbicides is favored in surface soil where higher microbial abundance and activity are present .
Biochemische Analyse
Biochemical Properties
Triazines are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Some triazine compounds have been shown to have significant effects on cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazine compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that triazine compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some triazine compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazine compounds are known to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Triazine compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some triazine compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1,3,5-triazine can be achieved through several methods. One common approach involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another method includes the reaction of benzonitrile with dicyandiamide to form benzoguanamine, which can then be chlorinated to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-phenyl-1,3,5-triazine often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solid-phase reactions are some of the advanced techniques employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable reagents.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, dioxane, and various nucleophiles. Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, the reaction with amines can yield substituted triazines, while reactions with alcohols can produce alkoxy-substituted triazines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
2-Amino-4-chloro-6-phenyl-1,3,5-triazine: Known for its applications in medicinal chemistry.
Uniqueness
2-Chloro-4-phenyl-1,3,5-triazine stands out due to its unique combination of a chloro and phenyl group on the triazine ring, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution and form stable complexes makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-chloro-4-phenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYXUKNMGWCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)


![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)

![2-{[1-hydroxy-4-(4-methylbenzenesulfonamido)naphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B2436601.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2436607.png)

![Diethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate;hydrochloride](/img/structure/B2436609.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)
![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)
